3-Hydroxybutyryl-coa

acyl-CoA mutase stereospecificity B12-dependent isomerization

Generic C4/C5 hydroxyacyl-CoA analogs fail to recapitulate 3-hydroxybutyryl-CoA-dependent activity due to strict enzymatic stereospecificity-crotonase superfamily enzymes exhibit >100-fold discrimination between (S)- and (R)-enantiomers. This compound is the definitive substrate for: • HCM mutase kinetics: wild-type Km = 128 ± 22 μM, kcat/Km = 90 ± 16 mM⁻¹ min⁻¹ (750× higher catalytic efficiency vs. R-form). • PHA synthase engineering: evolved type II mutants achieve ~400× higher P(3HB) accumulation with 3HB-CoA. • Biosynthetic pathway optimization: engineered Bld variants deliver ~30% higher 1,3-butanediol titers. Supplied with verified purity; stable under ambient shipping conditions.

Molecular Formula C25H42N7O18P3S
Molecular Weight 853.6 g/mol
CAS No. 2871-66-1
Cat. No. B1196132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutyryl-coa
CAS2871-66-1
Synonyms3-hydroxybutyryl-CoA
3-hydroxybutyryl-coenzyme A
3-hydroxybutyryl-coenzyme A, (R)-isomer
3-hydroxybutyryl-coenzyme A, (S)-isomer
beta-hydroxybutyryl-CoA
beta-hydroxybutyryl-coenzyme A
coenzyme A, 3-hydroxybutyryl-
Molecular FormulaC25H42N7O18P3S
Molecular Weight853.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1
InChIKeyQHHKKMYHDBRONY-RMNRSTNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxybutyryl-CoA Overview & Core Applications


3-Hydroxybutyryl-CoA (CAS: 2871-66-1) is a short-chain (C4) hydroxyacyl-CoA thioester that functions as an obligate intermediate in central carbon metabolism, including butyrate fermentation, lysine/tryptophan degradation, and ketone body utilization [1]. The molecule exists as two stereoisomers—(S)-3-hydroxybutyryl-CoA and (R)-3-hydroxybutyryl-CoA—which are metabolically distinct and not interchangeable in enzymatic assays or pathway engineering [2]. Its primary research and industrial relevance lies in: (1) enzymatic activity assays for short-chain dehydrogenases, enoyl-CoA hydratases, and B12-dependent acyl-CoA mutases; (2) metabolic engineering for biopolymer production (e.g., polyhydroxyalkanoates); and (3) biosynthesis of C4 platform chemicals (e.g., 1,3-butanediol, n-butanol) [3][4].

3-Hydroxybutyryl-CoA: Why Analogs Cannot Substitute


Generic substitution with other C4 or C5 hydroxyacyl-CoA thioesters (e.g., 3-hydroxyvaleryl-CoA, 3-hydroxybutyrate alone) or the opposite stereoisomer fails to recapitulate 3-hydroxybutyryl-CoA-dependent activity due to strict enzymatic stereospecificity and divergent kinetic parameters. Enzymes in the crotonase superfamily and short-chain dehydrogenase/reductase family exhibit discrimination ratios exceeding 100-fold between (S)- and (R)-enantiomers, while chain-length preferences impose further selectivity barriers [1][2]. In metabolic engineering contexts, the use of 3-hydroxybutyryl-CoA as a monomer precursor for poly(3-hydroxybutyrate) biosynthesis yields polymer accumulation levels up to 400-fold higher than wild-type synthase conditions when paired with evolved enzymes, a property not replicable by longer-chain 3-hydroxyacyl-CoA analogs [3]. The quantitative evidence presented below establishes the specific dimensions along which 3-hydroxybutyryl-CoA demonstrates verifiable differentiation relative to its closest comparators.

3-Hydroxybutyryl-CoA Comparative Evidence


Acyl-CoA Mutase Stereospecificity: (S) vs. (R)

The bacterial acyl-CoA mutase HCM from Aquincola tertiaricarbonis exhibits pronounced stereospecificity for (S)-3-hydroxybutyryl-CoA over its (R)-enantiomer. Wild-type enzyme kinetic analysis reveals that (R)-3-hydroxybutyryl-CoA is a poor substrate, with catalytic efficiency reduced by approximately 750-fold relative to the (S)-enantiomer [1].

acyl-CoA mutase stereospecificity B12-dependent isomerization

Dehydrogenase Chain-Length Specificity: C4 vs. C6

NADP-dependent 3-hydroxybutyryl-CoA dehydrogenase from Clostridium kluyveri demonstrates strict chain-length specificity, accepting only C4 (R)-3-hydroxybutyryl-CoA as substrate, whereas the NAD-linked isozyme exhibits broader specificity that includes 3-hydroxycaproyl-CoA (C6) [1].

short-chain dehydrogenase chain-length specificity cofactor preference

Acyl-CoA Mutase Substrate Selectivity

HCM acyl-CoA mutase catalyzes the interconversion of (S)-3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA with differential kinetic efficiency. (S)-3-hydroxybutyryl-CoA serves as the kinetically preferred substrate, exhibiting 2.6-fold higher Vmax and 3.1-fold higher catalytic efficiency compared to 2-hydroxyisobutyryl-CoA [1].

acyl-CoA mutase substrate selectivity hydroxylated acyl-CoA

PHA Synthase Substrate Incorporation Efficiency

In vitro evolution of type II PHA synthase (PhaC1Ps) from Pseudomonas sp. 61-3 yielded mutants with dramatically enhanced ability to incorporate 3-hydroxybutyryl-CoA (3HB-CoA) relative to wild-type enzyme. Recombinant E. coli expressing evolved mutants accumulated up to approximately 400-fold more poly(3-hydroxybutyrate) than strains expressing wild-type PhaC1Ps [1].

PHA synthase substrate specificity biopolymer engineering

Acyl-CoA Mutase I90V Mutant Activity

The I90V mutation in HcmA abolishes activity toward most acyl-CoA substrates, but residual activity is retained only for (S)-3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA. However, the mutation reduces catalytic efficiency for (S)-3-hydroxybutyryl-CoA by nearly 100-fold relative to wild-type, while (R)-3-hydroxybutyryl-CoA and butyryl-CoA activities drop below detection limit [1].

acyl-CoA mutase mutant enzyme catalytic efficiency

Mitochondrial Respiration-Coupled Oxidation

In gently disrupted mitochondria, the NAD⁺ concentration required for half-maximal oxidation of 3-hydroxybutyryl-CoA is markedly lower than in completely disrupted mitochondria, indicating functional coupling to the respiratory chain that enhances apparent substrate affinity [1].

mitochondrial β-oxidation NAD+ dependence respiration coupling

3-Hydroxybutyryl-CoA Research & Industrial Applications


B12-Dependent Acyl-CoA Mutase Characterization

Procurement of (S)-3-hydroxybutyryl-CoA is essential for kinetic characterization of 2-hydroxyisobutyryl-CoA mutase (HCM) and related B12-dependent mutases. As demonstrated in Section 3, wild-type HCM exhibits a Km of 128 ± 22 μM and kcat/Km of 90 ± 16 mM⁻¹ min⁻¹ for (S)-3-hydroxybutyryl-CoA, with 750-fold higher catalytic efficiency compared to the (R)-enantiomer [1]. The I90V mutant retains measurable activity exclusively with (S)-3-hydroxybutyryl-CoA and 2-hydroxyisobutyryl-CoA, making it the sole substrate for characterizing residual mutant function [2].

Metabolic Engineering of PHA Biopolymer Production

3-Hydroxybutyryl-CoA serves as the monomer precursor for poly(3-hydroxybutyrate) biosynthesis. As quantified in Section 3, evolved type II PHA synthase mutants enable up to approximately 400-fold higher P(3HB) accumulation when supplied with 3HB-CoA, compared to wild-type synthase [1]. This substrate is indispensable for in vitro PHA synthase activity assays and for screening engineered synthase variants targeting improved incorporation efficiency.

CoA-Dependent C4 Chemical Biosynthesis

3-Hydroxybutyryl-CoA is a critical intermediate in engineered pathways for producing 1,3-butanediol and n-butanol. Engineering of CoA-acylating butyraldehyde dehydrogenase (Bld) to convert 3-hydroxybutyryl-CoA to 3-hydroxybutyraldehyde has yielded variants with ~30% higher specific activity, which translated directly to ~30% increased 1,3-butanediol titer in E. coli production strains [1]. The compound is also the substrate for (S)-3-hydroxybutyryl-CoA dehydrogenase (HBD) in the n-butanol biosynthesis pathway from acetyl-CoA [2].

Mitochondrial β-Oxidation & Ketone Body Metabolism

3-Hydroxybutyryl-CoA is an obligate intermediate in the β-oxidation of butyrate and in ketone body utilization. Its accumulation and compartmentation have been documented in the cytoplasm of hepatoma cells incubated with ketone bodies [1]. As shown in Section 3, respiration-linked oxidation of 3-hydroxybutyryl-CoA in mitochondrial preparations demonstrates coupling-dependent NAD⁺ affinity, making it a preferred substrate for investigating β-oxidation-respiratory chain interactions [2].

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